![molecular formula C27H33NO5 B267708 5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B267708.png)
5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as EHP-101, is a novel compound that has shown potential as a therapeutic agent for various diseases. It belongs to the class of compounds known as pyrrolones and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of EHP-101 is not fully understood. However, it has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and neuronal function. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.
Biochemical and Physiological Effects:
EHP-101 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. EHP-101 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. Additionally, EHP-101 has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of EHP-101 is its ability to modulate the endocannabinoid system, which is involved in regulating various physiological processes. Additionally, EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of EHP-101 is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of EHP-101. One potential direction is the development of EHP-101 as a therapeutic agent for multiple sclerosis, Huntington's disease, and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of EHP-101 and to identify its potential side effects. Furthermore, the synthesis of EHP-101 can be optimized to make it more accessible to researchers and clinicians. Overall, EHP-101 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of EHP-101 involves the reaction of 4-ethylphenyl hydrazine with 4-isobutoxy-3-methylbenzoyl chloride to form the intermediate product, which is then reacted with 2-methoxyethyl acetoacetate and hydrochloric acid to yield the final product. The synthesis of EHP-101 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
EHP-101 has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, Huntington's disease, and chronic pain. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of these diseases.
Propriétés
Nom du produit |
5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
---|---|
Formule moléculaire |
C27H33NO5 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO5/c1-6-19-7-9-20(10-8-19)24-23(26(30)27(31)28(24)13-14-32-5)25(29)21-11-12-22(18(4)15-21)33-16-17(2)3/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23+ |
Clé InChI |
ZIXYYUQYZIEQAA-WJTDDFOZSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCOC |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCOC |
SMILES canonique |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.